N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-13(2)10-15(9-12)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIPKHQHNGQZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Methodologies for N 3,5 Dimethylphenyl 1 Phenylmethanesulfonamide and Its Derivatives
Strategic Approaches to Sulfonamide Bond Formation
The formation of the sulfonamide bond (S-N) is the cornerstone of synthesizing N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. The most traditional and widely used method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com In the context of the target molecule, this would typically involve the reaction of 3,5-dimethylaniline (B87155) with phenylmethanesulfonyl chloride.
Modern synthetic strategies have expanded beyond this classic approach to include more efficient and environmentally benign methods. cbijournal.com These include:
Oxidative Coupling: Direct oxidative coupling of thiols and amines has emerged as a powerful, single-step method for creating sulfonamides. rsc.org This approach avoids the pre-functionalization required for sulfonyl chlorides, streamlining the synthetic process. rsc.org
Metal-Catalyzed Cross-Coupling: Transition-metal-catalyzed reactions, such as those employing palladium or copper, facilitate the coupling of sulfonamides with aryl halides or boronic acids. rsc.orgnih.gov These methods offer excellent functional group tolerance and are instrumental in synthesizing complex sulfonamide derivatives. rsc.org
Three-Component Reactions: Innovative three-component strategies utilize radical-mediated processes to combine an aryl radical precursor, a sulfur dioxide surrogate (like DABSO), and an amine to construct the sulfonamide scaffold in a modular fashion. rsc.orgacs.org
A notable iron-catalyzed method allows for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates, using FeCl2 as a catalyst and NaHSO3 as a reductant under mild conditions. organic-chemistry.org This approach is advantageous as it utilizes readily available and stable nitroarenes as the nitrogen source. organic-chemistry.org
| Method | Reactants | Key Features |
| Classical Synthesis | 3,5-Dimethylaniline + Phenylmethanesulfonyl Chloride | Well-established, high yield under optimal conditions. cbijournal.com |
| Oxidative Coupling | Phenylmethanethiol + 3,5-Dimethylaniline | Single-step, avoids pre-functionalization. rsc.org |
| Metal-Catalyzed Coupling | Phenylmethanesulfonamide + Substituted Aryl Halide | High functional group tolerance. rsc.org |
| Three-Component Reaction | Aryl Radical Precursor + SO2 Surrogate + 3,5-Dimethylaniline | Modular and efficient. rsc.org |
| Iron-Catalyzed Synthesis | Nitro-functionalized Phenylmethane + Sodium 3,5-dimethylbenzenesulfinate | Utilizes stable nitroarenes as nitrogen source. organic-chemistry.org |
Functionalization and Derivatization of the Phenyl and 3,5-Dimethylphenyl Moieties
To explore the structure-activity relationships of this compound, chemists often synthesize derivatives by modifying the phenyl and 3,5-dimethylphenyl rings.
The electronic and steric nature of substituents on the aromatic rings can significantly influence the feasibility and efficiency of synthetic routes.
Electron-donating groups (e.g., methoxy (B1213986), alkyl) on the aniline (B41778) ring generally increase its nucleophilicity, facilitating the reaction with sulfonyl chlorides. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease nucleophilicity, potentially requiring harsher reaction conditions or alternative catalytic systems. rsc.org
Steric hindrance , particularly from ortho-substituents on either aromatic ring, can impede the approach of the reactants. For instance, bulky groups near the amine or sulfonyl chloride functional groups may necessitate the use of specialized catalysts or longer reaction times to achieve good yields. acs.org However, some modern catalytic systems have shown high efficacy even with sterically demanding substrates. acs.org
Controlling the position of new functional groups on the aromatic rings is crucial for synthesizing specific analogues.
Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the position ortho to an existing directing group. For the phenylmethanesulfonyl moiety, the sulfonyl group itself can direct lithiation to the ortho position of the phenyl ring, enabling the introduction of a wide range of electrophiles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are indispensable for regioselectively introducing new carbon-carbon and carbon-nitrogen bonds on pre-functionalized (e.g., halogenated) aromatic rings. researchgate.net
Electrophilic Aromatic Substitution: The inherent directing effects of the substituents on the 3,5-dimethylphenyl ring guide the position of incoming electrophiles. The two methyl groups and the sulfonamide nitrogen (an activating group) will direct electrophilic attack to the ortho and para positions (positions 2, 4, and 6).
Recent advancements have also focused on the regioselective N-arylation of N-acylsulfenamides under Brønsted acid catalysis, offering a metal-free approach to specific N-aryl sulfonamide structures. acs.org
Enantioselective Synthesis and Chiral Resolution for Stereoisomeric Studies
While this compound itself is not chiral, the introduction of substituents can create stereogenic centers or axes of chirality (atropisomerism). acs.orgnih.gov
Enantioselective Synthesis: The development of chiral catalysts has enabled the asymmetric synthesis of sulfonamides. nih.gov For example, palladium-catalyzed enantioselective hydroamination of allenes and N-allylation of secondary sulfonamides have been used to construct axially chiral sulfonamides with high enantiomeric excess. acs.orgnih.gov Chiral bifunctional selenide (B1212193) catalysts have also been employed for the enantioselective synthesis of chiral sulfides from N-allyl sulfonamides. researchgate.net
Chiral Resolution: For racemic mixtures of chiral sulfonamide derivatives, chromatographic techniques are commonly employed for separation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases, such as those based on polysaccharide derivatives, are effective for resolving enantiomers. nih.gov Classical resolution via the formation of diastereomeric salts with a chiral resolving agent, like an O,O'-diacyltartaric acid derivative, is another established method. google.com
Modern Catalytic Methods in this compound Synthesis
Modern catalysis has revolutionized the synthesis of sulfonamides, offering milder reaction conditions, broader substrate scope, and improved efficiency.
Palladium Catalysis: Palladium catalysts, particularly in combination with specialized phosphine (B1218219) ligands like AdBippyPhos, have proven highly effective for the N-arylation of sulfonamides, even those that are weakly nucleophilic. acs.org
Nickel Catalysis: Photosensitized nickel catalysis has emerged as a powerful tool for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu This method is believed to proceed through an energy-transfer mechanism involving a triplet excited Ni(II) complex. princeton.edu
Iron Catalysis: As mentioned earlier, iron catalysts provide an economical and environmentally friendly option for synthesizing N-arylsulfonamides from nitroarenes. organic-chemistry.org
Photocatalysis: Recent innovations include the use of photocatalytic systems, sometimes without the need for transition metals, to activate aryl triflates for sulfonamide synthesis. rsc.org
| Catalyst System | Reaction Type | Advantages |
| Palladium/AdBippyPhos | N-Arylation | Effective for weakly nucleophilic sulfonamides, broad scope. acs.org |
| Photosensitized Nickel | C-N Cross-Coupling | Mild conditions, high efficiency. princeton.edu |
| Iron(II) Chloride | Reductive N-S Coupling | Uses readily available nitroarenes, environmentally benign. organic-chemistry.org |
| Photocatalysis (Metal-Free) | Sulfonamide Synthesis from Aryl Triflates | Avoids transition metals, mild conditions. rsc.org |
Analytical Techniques for Reaction Monitoring and Product Validation
The synthesis of this compound and its derivatives requires robust analytical methods to monitor reaction progress and confirm the identity and purity of the final products.
Chromatography: Thin-layer chromatography (TLC) is a quick and simple method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) is a more quantitative technique used to determine the purity of the final compound and to separate mixtures. quora.comresearchgate.net Gas chromatography (GC) can also be used, often in conjunction with mass spectrometry (GC-MS). quora.com
Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.
Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as the S=O and N-H stretches characteristic of the sulfonamide group.
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly sensitive and selective for identifying and quantifying sulfonamides. organic-chemistry.orgresearchgate.net
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov
| Technique | Purpose | Information Obtained |
| TLC | Reaction Monitoring | Qualitative assessment of reaction progress. |
| HPLC | Purity Assessment, Separation | Quantitative purity, separation of mixtures. researchgate.net |
| NMR Spectroscopy | Structure Elucidation | Detailed molecular structure and connectivity. |
| IR Spectroscopy | Functional Group Identification | Presence of key bonds (S=O, N-H). |
| Mass Spectrometry | Molecular Weight Determination | Molecular formula, structural fragments. organic-chemistry.org |
| X-ray Crystallography | Absolute Structure Determination | 3D arrangement of atoms in a crystal. nih.gov |
Elucidating Structure Activity Relationships Sar of N 3,5 Dimethylphenyl 1 Phenylmethanesulfonamide Analogues
Impact of Aromatic Ring Substitutions on Molecular Interactions
The nature and position of substituents on the aromatic rings of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide and its analogues play a pivotal role in modulating their biological effects. Substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting how it interacts with its biological target.
Electron-donating groups, such as methoxy (B1213986) and alkyl groups, can increase the electron density of the aromatic ring. This enhancement in electron density can favorably impact stability against radical-induced degradation. researchgate.net Conversely, electron-withdrawing groups like nitro or halogen substituents decrease the ring's reactivity. libretexts.org The inductive and resonance effects of these substituents alter the charge distribution across the molecule, which can either enhance or diminish binding affinity to a target protein. For instance, the presence of electron-withdrawing groups on a phenyl ring can be essential for the activity of certain inhibitors. mdpi.com
The position of the substituent is also critical. For example, in some series of compounds, substitution at the meta-position of an aryl group is necessary for activity. mdpi.com The introduction of additional substituents can sometimes lead to a significant drop in potency, highlighting the sensitive nature of molecular recognition. nih.gov
The following table summarizes the observed effects of different substituents on the phenyl ring in various sulfonamide-containing compounds.
Role of the Sulfonyl Group in Ligand-Target Recognition
The sulfonyl group (-SO2-) is a cornerstone of the this compound structure and is crucial for its interaction with biological targets. This functional group possesses unique physicochemical properties that contribute significantly to ligand-target recognition.
The sulfonyl group can act as a hydrogen bond acceptor through its two oxygen atoms, which can enhance the binding affinity of the molecule to a target protein. sioc-journal.cn Furthermore, its tetrahedral geometry and charge distribution allow it to serve as a bioisostere for other functional groups like carbonyl, carboxyl, and phosphate (B84403) groups. sioc-journal.cn
The sulfonamide linkage (-SO2NH-) is a common motif in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. openaccesspub.orgacs.orgeurekaselect.com The acidic nature of the sulfonamide proton allows for ionic interactions with basic residues in a protein's active site. The ability of the sulfonyl group to participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, is fundamental to the biological activity of this class of compounds. nih.gov
Recent research has also explored the sulfonyl group as a reactive handle for covalent inhibitors, where it can form irreversible bonds with specific amino acid residues in the target protein, leading to prolonged or enhanced biological effects. nih.gov
Conformational Analysis and its Influence on SAR
The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. researchgate.net The relative orientation of the two aromatic rings and the geometry around the sulfonamide linkage can significantly impact how the molecule fits into the binding pocket of a target protein.
The rotation around the S-N bond and the orientation of the N-H bond also contribute to the conformational landscape. nih.gov Intramolecular hydrogen bonding and steric interactions between substituents can favor certain conformations over others. These conformational preferences can be influenced by the solvent environment, with different conformations being more stable in polar versus non-polar media.
Computational modeling and experimental techniques like NMR spectroscopy are employed to study the conformational preferences of these molecules. nih.govresearchgate.netmdpi.commdpi.com Understanding the bioactive conformation is essential for rational drug design, as it allows for the design of analogues that are pre-organized to adopt the optimal geometry for binding, potentially leading to increased potency and selectivity. nih.gov
Development of Pharmacophore Models for this compound
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net For this compound and its analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.
A structure-based pharmacophore model can be developed using the crystal structure of the target protein in complex with a ligand. mdpi.com This approach identifies the key interactions between the ligand and the protein's active site. Alternatively, a ligand-based pharmacophore model can be generated by aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. mdpi.com
A typical pharmacophore model for a sulfonamide-based inhibitor might include:
Two aromatic rings: Representing the phenyl and dimethylphenyl moieties.
A hydrogen bond acceptor: Corresponding to one or both of the sulfonyl oxygen atoms.
A hydrogen bond donor: Representing the sulfonamide N-H group.
Hydrophobic features: Corresponding to the dimethyl substituents.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity. researchgate.net
Rational Design Principles for Modulating Biological Activity
The insights gained from SAR studies, conformational analysis, and pharmacophore modeling provide a foundation for the rational design of new this compound analogues with improved biological properties. mdpi.comresearchgate.net
Key principles for rational design include:
Bioisosteric Replacement: The sulfonyl group or other functional groups can be replaced with bioisosteres to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, while maintaining or improving biological activity. sioc-journal.cn
Structure-Based Design: If the 3D structure of the biological target is known, new analogues can be designed to optimize interactions with specific amino acid residues in the binding site. This can involve introducing substituents that form additional hydrogen bonds or hydrophobic interactions.
Conformational Constraint: Modifying the molecular scaffold to restrict its conformational flexibility can pre-organize the molecule into its bioactive conformation, which can lead to a significant increase in binding affinity. nih.gov
Modulation of Physicochemical Properties: Substituents can be chosen to alter properties such as lipophilicity (logP) and polar surface area (PSA) to improve pharmacokinetic properties like absorption and distribution.
The following table illustrates how different design strategies can be applied to modulate the properties of this compound analogues.
Computational and Theoretical Approaches to N 3,5 Dimethylphenyl 1 Phenylmethanesulfonamide Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived. For N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide, these calculations can elucidate its geometric parameters (bond lengths and angles), charge distribution, and orbital energies, which are crucial for predicting its chemical reactivity and stability.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound to its lowest energy state. mdpi.comresearchgate.net
From the optimized structure, key electronic properties are determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive and polarizable. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.8 Debye | Measures the overall polarity of the molecule. |
Note: The values in Table 1 are hypothetical examples to illustrate the typical output of DFT calculations.
DFT is also instrumental in predicting the spectroscopic signatures of molecules. nih.gov Theoretical vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) for this compound can be calculated. nih.gov These predicted spectra serve as a powerful tool for validating the identity and purity of the synthesized compound when compared against experimental data. Discrepancies between theoretical and experimental spectra can point to specific molecular interactions or conformational effects in the solid state or in solution.
Molecular Docking and Scoring for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.com This method is crucial for identifying potential biological targets for this compound and understanding its mechanism of action at an atomic level. semanticscholar.orgqub.ac.uk
The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). researchgate.net The results can reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. benthamdirect.com For instance, docking studies on aryl sulfonamide derivatives have been used to identify potential inhibitors for targets like the Mcl-1 anti-apoptotic protein and various enzymes. benthamdirect.comnih.gov
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ASN260 | Hydrogen Bond (with SO₂) | 2.9 |
| HIS224 | π-π Stacking (with phenyl ring) | 4.1 |
| LEU215 | Hydrophobic | 3.8 |
| VAL240 | Hydrophobic (with dimethylphenyl ring) | 4.3 |
Note: The data in Table 2 is a hypothetical example illustrating the typical output of a molecular docking analysis.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations are used to study the stability of the ligand-protein complex and to observe the conformational changes that occur upon binding. mdpi.com By simulating the movements of atoms and molecules over a period of nanoseconds or even microseconds, MD can confirm the stability of interactions predicted by docking and provide insights into the flexibility of both the ligand and the receptor. peerj.com Root Mean Square Deviation (RMSD) analysis from an MD trajectory can indicate whether the complex remains stable or undergoes significant structural changes. mdpi.com
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ekb.eg For a class of compounds like sulfonamides, a QSAR model can be built by correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined activity, such as the half-maximal inhibitory concentration (IC50). koreascience.krnih.gov
Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized analogs of this compound. This predictive capability allows for the rational design of more potent and selective compounds by identifying which structural features are most important for the desired activity. medwinpublishers.comnih.gov
Future Perspectives and Emerging Directions in N 3,5 Dimethylphenyl 1 Phenylmethanesulfonamide Research
Development of Novel Chemical Probes for Cellular Biology
The development of chemical probes is a crucial area of chemical biology that enables the study of biological processes within living cells. Should N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide exhibit specific biological activity, its scaffold could be utilized for the creation of such probes. This would involve modifying the parent molecule to incorporate reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and isolation of its cellular binding partners. The goal would be to create tools that can elucidate the compound's mechanism of action and its effects on cellular pathways.
Exploration of Undiscovered Molecular Targets
A primary objective in medicinal chemistry is the identification of the molecular targets of biologically active compounds. For this compound, future research would focus on identifying its specific protein or nucleic acid binding partners. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its interacting partners from cell lysates, could be employed. Uncovering these targets is the first step in understanding the compound's potential therapeutic applications.
Application in Phenotypic Screening and Target Deconvolution
Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes without prior knowledge of the molecular target. If this compound were to show an interesting phenotype in such a screen, the next critical step would be target deconvolution—the process of identifying the molecular target responsible for the observed effect. This is a challenging but essential process for translating a phenotypic discovery into a validated therapeutic strategy.
Advancements in Asymmetric Synthesis for Enhanced Stereochemical Control
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired biological effect, while the other may be inactive or even cause unwanted side effects. Future synthetic research on this compound could focus on developing asymmetric synthetic methods. These methods would allow for the selective synthesis of a single enantiomer, providing a more precise understanding of its biological activity and potentially leading to a more potent and safer therapeutic agent.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and chemical design. In the context of this compound, AI and ML algorithms could be used to predict the biological activities of novel analogs, optimize their physicochemical properties, and identify potential off-target effects. By analyzing large datasets of chemical structures and biological activities, these computational tools can guide the design of new molecules with improved efficacy and safety profiles.
Q & A
Q. What are the common synthetic routes for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide, and how can purity be ensured?
The compound is synthesized via sulfonation of benzene with chlorosulfonic acid at 0°C, followed by reaction with 3,5-dimethylaniline in stoichiometric ratios. After cooling, the product is precipitated in ice-cold water, filtered, and recrystallized from ethanol. Purity is validated using IR and NMR spectroscopy to confirm functional groups and structural integrity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
X-ray crystallography is essential for determining bond angles (e.g., C1–SO2–NH–C7 torsion angles) and crystal packing. IR spectroscopy identifies sulfonamide S=O and N–H stretches, while NMR (¹H/¹³C) confirms aromatic proton environments and methyl group positions. Thermal gravimetric analysis (TGA) may assess stability under varying temperatures .
Advanced Research Questions
Q. How does substituent positioning on the aryl ring influence biological activity, such as photosynthetic electron transport (PET) inhibition?
Substituents at meta positions (e.g., 3,5-dimethyl groups) enhance PET-inhibiting activity by increasing lipophilicity and electron-withdrawing effects, which improve binding to photosystem II. Comparative studies show IC₅₀ values ~10 µM for active derivatives, emphasizing the role of steric and electronic effects in disrupting chloroplast electron flow .
Q. What methodologies resolve contradictions in reported crystal structure parameters (e.g., torsion angles) across derivatives?
Discrepancies in torsion angles (e.g., 67.9° vs. 71.0° in related sulfonamides) arise from packing forces and hydrogen-bonding variations. High-resolution X-ray data (≤0.8 Å) and Hirshfeld surface analysis can differentiate intrinsic molecular geometry from crystal-packing distortions. Density functional theory (DFT) calculations further validate experimental observations .
Q. How do hydrogen-bonding networks and crystal-packing motifs affect solid-state properties?
N–H···O(S) hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice. In N-(3,5-dimethylphenyl) derivatives, tilted benzene rings (54.6°–82.4°) create distinct packing efficiencies. Differential scanning calorimetry (DSC) and powder XRD can correlate packing motifs with melting behavior and solubility .
Q. What strategies optimize crystallization conditions for X-ray studies of sulfonamide derivatives?
Slow evaporation of ethanol solutions at room temperature yields high-quality single crystals. Solvent choice (e.g., ethanol vs. toluene) affects nucleation rates, while controlled cooling (0.5°C/hr) minimizes defects. For challenging cases, vapor diffusion or seeding techniques improve crystal size and uniformity .
Q. How do electron-withdrawing substituents modulate the compound’s reactivity in synthetic or biological contexts?
Meta-substituted electron-withdrawing groups (e.g., –NO₂, –CF₃) increase sulfonamide acidity, enhancing hydrogen-bonding capacity and enzymatic inhibition. In PET inhibition, these groups stabilize charge-transfer intermediates in photosystem II, as shown by structure-activity relationship (SAR) models using Hammett σ constants .
Q. Methodological Notes
- For crystallography, refine H-atom positions using difference Fourier maps and riding models (C–H = 0.93–0.96 Å) .
- In SAR studies, correlate substituent electronic parameters (σ, π) with bioactivity via multivariate regression analysis .
- Use SHELX programs for structure refinement, leveraging robust algorithms for handling twinned or high-resolution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
